molecular formula C13H12F3N3O2S B11123033 4-propoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

4-propoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11123033
M. Wt: 331.32 g/mol
InChI Key: RBGJWLJJLSWFBD-UHFFFAOYSA-N
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Description

4-propoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the thiadiazole ring, which is further connected to a benzamide moiety through a propoxy linker. The unique structure of this compound imparts it with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the cyclization of appropriate precursors, such as thiosemicarbazide and trifluoroacetic acid, under acidic conditions.

    Attachment of the Benzamide Moiety: The benzamide moiety is introduced through a nucleophilic substitution reaction, where the thiadiazole intermediate reacts with 4-propoxybenzoyl chloride in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and efficiency. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-propoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to modify the thiadiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific functional groups on the benzamide or thiadiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Various nucleophiles or electrophiles; reactions may require catalysts or specific conditions such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.

Scientific Research Applications

4-propoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-propoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells via the activation of caspase-dependent pathways . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets, leading to the disruption of cellular processes and ultimately cell death.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: Shares the thiadiazole and benzamide moieties but lacks the propoxy linker.

    4-propoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide: Contains a thiazole ring instead of a thiadiazole ring.

Uniqueness

4-propoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the propoxy linker, which imparts distinct physicochemical properties and enhances its biological activity. The trifluoromethyl group further contributes to its potency and selectivity in various applications.

Properties

Molecular Formula

C13H12F3N3O2S

Molecular Weight

331.32 g/mol

IUPAC Name

4-propoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C13H12F3N3O2S/c1-2-7-21-9-5-3-8(4-6-9)10(20)17-12-19-18-11(22-12)13(14,15)16/h3-6H,2,7H2,1H3,(H,17,19,20)

InChI Key

RBGJWLJJLSWFBD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C(F)(F)F

Origin of Product

United States

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